molecular formula C9H11ClN2O B1444178 5-(Aminomethyl)isoindolin-1-one hydrochloride CAS No. 1422057-35-9

5-(Aminomethyl)isoindolin-1-one hydrochloride

Cat. No.: B1444178
CAS No.: 1422057-35-9
M. Wt: 198.65 g/mol
InChI Key: VZQKBHBQOZPPRR-UHFFFAOYSA-N
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Description

Product Overview 5-(Aminomethyl)isoindolin-1-one hydrochloride (CAS 1422057-35-9) is a high-purity organic compound with the molecular formula C 9 H 11 ClN 2 O and a molecular weight of 198.65 g/mol . This solid chemical features the isoindolinone core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity to molecules . It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Research Applications and Value The isoindoline heterocycle is a structurally important framework found in a range of approved pharmaceutical agents and bioactive molecules . As a functionalized isoindolinone derivative, this compound serves as a versatile chemical building block for the synthesis of more complex structures. Researchers utilize such intermediates in the exploration of new compounds with potential pharmacological properties. The presence of the aminomethyl group provides a reactive handle for further chemical modification, making it a valuable synthon in drug discovery programs . Isoindoline-based compounds are investigated for a wide spectrum of biological activities, including as inhibitors of protein-protein interactions and for their antidiabetic and antioxidant potential . Handling and Storage For optimal stability, this product should be stored in a cool, dark place (recommended 2-8°C) under an inert atmosphere . Safety data indicates that it may cause skin and eye irritation and may be harmful if swallowed or cause respiratory irritation . Researchers should consult the Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols, including the use of personal protective equipment (PPE).

Properties

IUPAC Name

5-(aminomethyl)-2,3-dihydroisoindol-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c10-4-6-1-2-8-7(3-6)5-11-9(8)12;/h1-3H,4-5,10H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQKBHBQOZPPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)CN)C(=O)N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422057-35-9
Record name 5-(aminomethyl)-2,3-dihydro-1H-isoindol-1-one hydrochloride
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Preparation Methods

Stepwise Preparation Method

Step 1: Esterification of 2,4-Dibromobenzoic Acid

  • Reagents: 2,4-Dibromobenzoic acid, methanol, concentrated sulfuric acid
  • Conditions: Reflux overnight
  • Outcome: Formation of methyl 2,4-dibromobenzoate as a yellow solid after filtration and drying
  • Yield: High (e.g., 213.6 g from 250 g starting acid)

Step 2: Cyanation

  • Cyanation is performed on the ester intermediate to introduce nitrile groups at specific positions, forming a dicyanide compound.
  • Notably, this is achieved without using expensive transition metal catalysts, enhancing cost-efficiency.

Step 3: Complete Hydrogenation

  • The dicyanide intermediate undergoes catalytic hydrogenation to reduce nitrile groups to aminomethyl groups.
  • This step yields 5-(aminomethyl)isoindolin-1-one as a pale-yellow solid.
  • Hydrogenation conditions are optimized for complete reduction, ensuring high purity of the product.

Step 4: Formation of Hydrochloride Salt

  • The free base is dissolved in a mixture of hydrochloric acid and methanol.
  • The solution is stirred overnight at room temperature to form the hydrochloride salt.
  • The solution is then concentrated, washed with methyl tert-butyl ether, and dried under vacuum.
  • Yield: Approximately 70–76% isolated yield of 5-(aminomethyl)isoindolin-1-one hydrochloride as a white solid.
  • Melting Point: 171–173 °C (consistent with literature values)
  • Analytical Data: Elemental analysis and spectroscopic data (IR, 1H NMR, 13C NMR, MS) confirm the structure and purity.

Representative Experimental Data

Step Reagents/Conditions Product Yield (%) Notes
1 2,4-Dibromobenzoic acid, MeOH, H2SO4 reflux overnight Methyl 2,4-dibromobenzoate ~85 Yellow solid, filtered and dried
2 Cyanation of ester (no transition metal catalyst) Dicyanide intermediate Not specified High atom efficiency, simple operation
3 Catalytic hydrogenation 5-(Aminomethyl)isoindolin-1-one Not specified Pale yellow solid
4 HCl/MeOH, stir overnight, concentrate, wash This compound 70–76 White solid, m.p. 171–173 °C, high purity

Analytical Characterization

  • Infrared (IR) Spectroscopy: Characteristic N-H stretch around 3430–3435 cm⁻¹, carbonyl (C=O) stretch near 1675–1685 cm⁻¹.
  • Nuclear Magnetic Resonance (NMR):
    • ^1H NMR (300 MHz, DMSO-d6): Signals corresponding to amide NH (~8.6 ppm), ammonium protons (~8.6 ppm), aromatic protons (7.6–7.8 ppm), and methylene CH2 groups (~4.1–4.4 ppm).
    • ^13C NMR (75 MHz, DMSO-d6): Carbonyl carbon near 169 ppm, aromatic carbons between 127–143 ppm, and methylene carbons near 42–48 ppm.
  • Mass Spectrometry (MS): Molecular ion peak at m/z 163.1 ([M+1]+), consistent with molecular formula C9H10N2O.

Advantages of the Described Method

Comparative Notes on Related Compounds

While this compound shares structural similarity with other isoindolinone derivatives, the described method is specialized for this compound, focusing on:

  • Selective cyanation at specific positions on the aromatic ring
  • Efficient reduction to the aminomethyl group
  • Formation of the stable hydrochloride salt for pharmaceutical applications

Summary Table of Key Reaction Parameters

Parameter Details
Starting Material 2,4-Dibromobenzoic acid
Esterification Solvent Methanol
Cyanation Catalyst None (transition metal-free)
Hydrogenation Catalyst Standard catalytic hydrogenation catalyst
Salt Formation HCl in methanol
Reaction Temperature Reflux for esterification; room temp for salt formation
Reaction Time Overnight for esterification and salt formation
Yield of Final Product 70–76%
Physical State White solid (hydrochloride salt)
Melting Point 171–173 °C

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)isoindolin-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoindolin-1-one derivatives, which have applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

Biological Activities

Research indicates that 5-(Aminomethyl)isoindolin-1-one hydrochloride exhibits several notable biological activities:

  • Anticancer Properties: The compound has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. Its mechanism may involve modulation of signaling pathways related to cell proliferation and apoptosis .
  • Neuropharmacological Effects: Studies suggest that it may influence neurotransmitter systems, offering potential therapeutic benefits for neurodegenerative diseases or psychiatric disorders .
  • Antimicrobial Activity: Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics .

Scientific Research Applications

The applications of this compound span several scientific fields:

1. Medicinal Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Investigated for its role as an enzyme inhibitor and receptor ligand.

2. Drug Development:

  • Potential candidate for further investigation in oncology and neuropharmacology due to its biological activities.
  • Interaction studies focus on its binding affinity against various biological targets.

3. Industrial Applications:

  • Employed in the production of specialty chemicals and materials due to its versatile chemical properties.

Case Studies and Research Findings

Recent studies have focused on the pharmacological applications of this compound:

  • Anticancer Activity: A study demonstrated that derivatives of isoindolinone compounds exhibited cytotoxic effects on human cancer cell lines, suggesting that modifications at the amino position could enhance their efficacy .
  • Neuroprotective Effects: Research indicated that isoindolinone derivatives can protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms .
  • Antimicrobial Studies: Investigations into antimicrobial properties revealed that certain derivatives showed significant inhibition against bacterial strains, indicating a pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)isoindolin-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-(Aminomethyl)isoindolin-1-one hydrochloride
  • CAS No.: 1422057-35-9
  • Molecular Formula : C₉H₁₁ClN₂O
  • Molecular Weight : 198.65 g/mol
  • Purity : ≥95% (typically 99% for industrial grade) .
  • Storage : Requires storage in a dark place under inert atmosphere at 2–8°C .

Structural Features: The compound consists of an isoindolin-1-one core substituted with an aminomethyl group at the 5-position, stabilized as a hydrochloride salt. This structure enhances solubility and stability compared to its free base form .

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and commercial differences between this compound and analogous compounds:

Compound Name CAS No. Key Substituents Purity Availability Price (50mg)
This compound 1422057-35-9 5-aminomethyl, hydrochloride salt 95–99% Typically in stock 497.00 €
6-(Aminomethyl)isoindolin-1-one hydrochloride 1422057-35-9* 6-aminomethyl, hydrochloride salt 95% Limited data N/A
1-Oxoisoindoline-5-carbaldehyde 1250443-39-0 5-carbaldehyde N/A Commercial suppliers N/A
5-Bromo-3,3-dimethyl-isoindolin-1-one 959756-18-4 5-bromo, 3,3-dimethyl 95% Typically in stock N/A
2-Benzyl-5-bromoisoindoline-1,3-dione 82104-06-1 5-bromo, 2-benzyl, 1,3-dione 95+% Typically in stock N/A

Note: CAS No. 1422057-35-9 is ambiguously assigned to both 5- and 6-isomers in different sources .

Key Research Findings

Positional Isomerism: The 5-aminomethyl isomer exhibits a similarity score of 0.98 compared to the 6-aminomethyl isomer, suggesting nearly identical physicochemical properties . However, the 5-position may offer enhanced steric accessibility for binding in pharmaceutical applications .

Functional Group Impact :

  • The hydrochloride salt form (target compound) improves aqueous solubility compared to neutral analogs like 1-Oxoisoindoline-5-carbaldehyde (similarity score: 0.95) .
  • Brominated derivatives (e.g., 5-Bromo-3,3-dimethyl-isoindolin-1-one) introduce electron-withdrawing groups, altering reactivity for cross-coupling reactions .

Safety and Handling: The hydrochloride form has a higher hazard profile (H302, H315) compared to non-ionic analogs, likely due to its salt-enhanced irritancy .

Synthetic Utility: The aminomethyl group in the target compound serves as a versatile building block for peptide coupling or Schiff base formation, unlike carbaldehyde or brominated derivatives .

Biological Activity

5-(Aminomethyl)isoindolin-1-one hydrochloride (CAS No. 1422057-35-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features an isoindolinone core with an amino methyl group at the fifth position. Its molecular formula is C9H10ClN2OC_9H_{10}ClN_2O with a molecular weight of 198.65 g/mol. The compound is known for its solubility in water, making it suitable for various biological assays and applications in pharmacology .

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of 2,4-dibromobenzoic acid with methanol and concentrated sulfuric acid, followed by reduction and subsequent treatment with hydrochloric acid. The yield of the final product is reported to be around 76.5% with a melting point range of 171-173 °C .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Properties : The compound has been explored for its potential in oncology, showing activity against various cancer cell lines. Its mechanism may involve the modulation of specific signaling pathways that regulate cell proliferation and apoptosis.
  • Neuropharmacological Effects : Studies suggest that it may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases or psychiatric disorders.
  • Antimicrobial Activity : Preliminary investigations indicate that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with various biological targets, including enzymes and receptors involved in critical cellular processes. Understanding these interactions is essential for elucidating its therapeutic potential .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity Index
6-(Aminomethyl)isoindolin-1-one hydrochloride1250443-39-01.00
1-Oxoisoindoline-5-carbaldehyde926307-99-50.98
3-Oxoisoindoline-5-carbaldehyde1260664-94-50.98
Potassium 1,3-dioxoisoindolin-2-ide1074-82-40.93

This table highlights the structural similarities and potential differences in biological activity among these compounds, emphasizing the unique properties of this compound due to its specific amino methyl substitution.

Case Studies and Research Findings

Recent studies have focused on the pharmacological applications of this compound:

  • Anticancer Activity : A study demonstrated that derivatives of isoindolinone compounds exhibited cytotoxic effects on human cancer cell lines, suggesting that modifications at the amino position could enhance their efficacy .
  • Neuroprotective Effects : Research has indicated that isoindolinone derivatives can protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.
  • Antimicrobial Studies : Investigations into the antimicrobial properties revealed that certain derivatives showed significant inhibition against bacterial strains, indicating a pathway for developing new antimicrobial agents .

Q & A

Q. What are the established synthetic routes for 5-(Aminomethyl)isoindolin-1-one hydrochloride, and how are intermediates characterized?

The compound is synthesized via reductive amination of 1-oxoisoindoline-5-carbaldehyde followed by HCl salt formation. Key intermediates like 5-(aminomethyl)isoindolin-1-one are purified using column chromatography and characterized via 1H^1H-NMR and LC-MS to confirm structural integrity. For example, SMILES notation (Cl.NCC1C=C2C(=CC=1)C(=O)N(C2)C3C(=O)NC(=O)CC3) and InChiKey descriptors are critical for validating synthetic products .

Q. What analytical methods are recommended for assessing the purity of this compound?

Purity (>95%) is typically verified via HPLC with UV detection at 254 nm. Residual solvents are quantified using GC-MS, and elemental analysis (C, H, N) ensures stoichiometric consistency. Batch-specific Certificates of Analysis (COA) should include lot numbers and purity data, as seen in industrial standards .

Q. How is the structural confirmation of this compound performed?

High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C9_9H11_{11}ClN2_2O). 1H^1H- and 13C^13C-NMR spectra identify proton environments and carbon frameworks, while IR spectroscopy validates functional groups like the amide and ammonium chloride moieties .

Q. What are the primary pharmacological applications of this compound in preclinical research?

It serves as a precursor for isoindolinone-based scaffolds in kinase inhibitor development and PROTAC (PROteolysis-Targeting Chimera) linker design. Its aminomethyl group enables conjugation to targeting ligands for cereblon-mediated protein degradation studies .

Q. What protocols ensure stability and safe handling of this compound during experiments?

Store at 2–8°C in airtight containers under nitrogen. Use PPE (gloves, goggles) to avoid inhalation or skin contact. Waste must be segregated and disposed via licensed chemical waste services, as per H313/H333 safety advisories .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

Employing microwave-assisted synthesis reduces reaction times and improves regioselectivity. Monitoring reaction progress via inline FTIR or Raman spectroscopy helps identify intermediates and optimize catalyst loading (e.g., Pd/C for hydrogenation) .

Q. How should researchers resolve contradictions between purity data and observed bioactivity?

If bioactivity discrepancies arise despite high HPLC purity, assess for chiral impurities via chiral HPLC or crystallography. Additionally, probe for hydrate/solvate forms using X-ray powder diffraction (XRPD) and thermal gravimetric analysis (TGA) .

Q. What computational tools predict the physicochemical properties and bioactivity of this compound?

Molecular dynamics simulations (e.g., GROMACS) model solubility and membrane permeability. QSAR models predict binding affinities to targets like kinases, while docking studies (AutoDock Vina) map interactions with cereblon in PROTAC designs .

Q. What mechanisms underlie its role in targeted protein degradation?

The aminomethyl group facilitates covalent linkage to E3 ubiquitin ligase ligands (e.g., thalidomide analogs), enabling ternary complex formation with cereblon. Ubiquitination of target proteins leads to proteasomal degradation, validated via Western blotting and cellular thermal shift assays .

Q. How do pH and temperature affect the stability of this compound in aqueous buffers?

Stability studies in PBS (pH 7.4) at 25°C and 37°C over 72 hours, monitored via LC-MS, reveal degradation kinetics. Acidic conditions (pH <3) promote HCl dissociation, while alkaline environments (pH >9) may hydrolyze the isoindolinone ring, requiring buffered solutions for in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Aminomethyl)isoindolin-1-one hydrochloride
Reactant of Route 2
5-(Aminomethyl)isoindolin-1-one hydrochloride

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